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Compound of Interest

Compound Name:
Solifenacin Succinate EP Impurity

G

Cat. No.: B050945 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Solifenacin Succinate EP Impurity G, a

critical stereoisomeric impurity in the synthesis of the active pharmaceutical ingredient (API)

Solifenacin Succinate. This document details its chemical identity, pathways of formation, and

analytical methodologies for its quantification and control, adhering to the stringent

requirements of pharmaceutical research and development.

Introduction to Solifenacin and Its Stereoisomeric
Impurities
Solifenacin is a competitive muscarinic receptor antagonist, primarily targeting M3 receptors in

the bladder's detrusor muscle.[1][2] This antagonism leads to muscle relaxation, thereby

increasing bladder capacity and alleviating symptoms of overactive bladder, such as urinary

urgency, frequency, and incontinence.[1][3] The therapeutic agent, Solifenacin Succinate, is the

succinic acid salt of (3R)-1-azabicyclo[2.2.2]octan-3-yl (1S)-1-phenyl-3,4-dihydroisoquinoline-

2(1H)-carboxylate.

The synthesis of Solifenacin involves the coupling of two chiral centers, leading to the potential

formation of four stereoisomers. Solifenacin Succinate EP Impurity G is the (1R, 3'R)-isomer,

a diastereomer of the active solifenacin molecule.[4][5] The presence and quantity of this and
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other impurities must be meticulously controlled to ensure the safety, efficacy, and quality of the

final drug product.

Chemical and Physical Data
The fundamental chemical and physical properties of Solifenacin Succinate EP Impurity G
are summarized below. These data are essential for its identification and for the development

of analytical methods.

Parameter Value Reference

Chemical Name

(3R)-1-azabicyclo[2.2.2]octan-

3-yl (1R)-1-phenyl-3,4-

dihydroisoquinoline-2(1H)-

carboxylate

[5]

Synonyms

(R,R)-Solifenacin, Solifenacin

(1R,3R)-Isomer, (1R,3′R)-

Solifenacin

[6]

CAS Number (Free Base) 740780-79-4 [4]

CAS Number (Succinate Salt) 862207-70-3 [7]

Molecular Formula (Free Base) C₂₃H₂₆N₂O₂ [4]

Molecular Weight (Free Base) 362.46 g/mol [4]

Molecular Formula (Succinate

Salt)
C₂₇H₃₂N₂O₆ [6]

Molecular Weight (Succinate

Salt)
480.55 g/mol [6]

Synthesis and Pathways of Formation
Solifenacin Succinate EP Impurity G is not intentionally synthesized as a therapeutic agent

but arises as an impurity during the manufacturing process of Solifenacin. Its formation is

primarily due to a lack of complete stereochemical control over the starting materials or the

reaction conditions.
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The principal synthesis of Solifenacin involves the condensation of (1S)-1-phenyl-1,2,3,4-

tetrahydroisoquinoline with (R)-3-quinuclidinol.[5] Impurity G, being the (1R, 3'R) isomer, is

typically formed when the incorrect stereoisomer of the tetrahydroisoquinoline starting material,

(1R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline, is present and reacts with (R)-3-quinuclidinol.

Racemization at the C1 position of the tetrahydroisoquinoline intermediate under certain

reaction conditions can also be a source of this impurity.[5]

The final crystallization step, where the solifenacin free base is reacted with succinic acid, is a

critical control point. The differential solubility between the desired (1S,3'R) diastereomer salt

and the undesired (1R,3'R) diastereomer salt (Impurity G) can be exploited for purification.[5]

Process parameters such as pH and cooling rate significantly influence the efficiency of this

separation.[5]

Simplified Synthetic Pathway and Formation of Impurity G

Starting Materials
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(1S)-1-phenyl-1,2,3,4-
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(R)-3-quinuclidinol

Solifenacin (1S, 3'R)

Impurity G (1R, 3'R)
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Caption: Synthetic pathway of Solifenacin and the origin of Impurity G.

Mechanism of Action of Solifenacin
To understand the toxicological and pharmacological implications of impurities, it is crucial to

comprehend the mechanism of action of the parent drug. Solifenacin functions by blocking the

action of acetylcholine at muscarinic receptors. In the bladder, acetylcholine binding to M3

receptors triggers a signaling cascade that results in the contraction of the detrusor muscle.[8]
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By competitively antagonizing these M3 receptors, solifenacin prevents this contraction,

leading to bladder relaxation and relief of overactive bladder symptoms.[1][2]

Solifenacin Mechanism of Action
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Caption: Signaling pathway of Solifenacin's antagonistic action on M3 receptors.

Analytical Methodologies
The quantification of Solifenacin Succinate EP Impurity G is critical for quality control. A

stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

method is commonly employed for the simultaneous determination of Solifenacin and its

impurities.

Experimental Protocol: RP-HPLC Method
The following protocol is a representative example compiled from validated methods for the

analysis of Solifenacin and its impurities.[4][7]

Objective: To separate and quantify Solifenacin Succinate EP Impurity G from Solifenacin

and other related substances in a drug sample.

Materials and Reagents:

Acetonitrile (HPLC grade)

Methanol (HPLC grade)

Di-sodium hydrogen phosphate anhydrous (AR grade)

Orthophosphoric acid (AR grade)

Triethylamine (TEA)

Water (HPLC grade, Milli-Q or equivalent)

Reference standards for Solifenacin Succinate and its impurities, including Impurity G.

Chromatographic Conditions:

Instrument: HPLC system with a PDA or UV detector.

Column: L1 packing (C18), e.g., Waters Xterra RP-8 (250 x 4.6 mm, 5µm) or equivalent.[7]
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Mobile Phase A: Phosphate buffer (e.g., 0.01 M Di-sodium hydrogen phosphate), pH

adjusted to 6.6 with orthophosphoric acid, containing 0.5% Triethylamine.[4]

Mobile Phase B: 90% Acetonitrile in water.[4]

Gradient Program: A gradient elution is typically used to achieve optimal separation. A

representative gradient might be:

Time (min) % Mobile Phase A % Mobile Phase B

0 80 20

10 60 40

22 30 70

37 30 70

38 80 20

| 45 | 80 | 20 |

Flow Rate: 0.9 - 1.2 mL/min.[4][7]

Column Temperature: 30°C.[4]

Detection Wavelength: 225 nm.[4]

Injection Volume: 10-20 µL.

Preparation of Solutions:

Diluent: Prepare a mixture of Acetonitrile and water (50:50 v/v).

Standard Stock Solution: Accurately weigh about 2.5 mg of Solifenacin Succinate EP
Impurity G reference standard into a 50 mL volumetric flask. Dissolve in and dilute to

volume with methanol.
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Sample Solution: Accurately weigh and transfer tablet powder equivalent to 120 mg of

Solifenacin into a volumetric flask. Add diluent, sonicate to dissolve, and dilute to the final

volume. Filter the solution through a 0.45 µm nylon membrane filter before injection.

Procedure:

Equilibrate the HPLC system with the mobile phase.

Inject the diluent (as a blank) to ensure no interfering peaks are present.

Inject the standard solution to determine the retention time and response factor for Impurity

G.

Inject the sample solution.

Identify and quantify Impurity G in the sample chromatogram based on the retention time

and response from the standard injection.
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Analytical Workflow for Impurity G Quantification
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Caption: General workflow for the RP-HPLC analysis of Impurity G.
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Method Validation Data
A robust analytical method must be validated according to ICH guidelines. The following table

summarizes typical validation parameters for HPLC methods used to quantify solifenacin

impurities.

Validation Parameter Typical Results Reference

Specificity

No interference at the retention

time of the main peak and

impurities. Peak purity of

>0.99.

[4][7]

Linearity (Concentration

Range)

LOQ to 1.0% of the test

concentration.
[4]

Correlation Coefficient (r²) > 0.999

Limit of Detection (LOD) 1.106 µg/mL (for Solifenacin)

Limit of Quantitation (LOQ)
0.135 - 0.221 µg/mL (for

Solifenacin impurities)
[4]

Accuracy (% Recovery) 90.0% to 110.0% [7]

Precision (% RSD) < 5.0% for replicate injections. [7]

Robustness

Method is unaffected by small,

deliberate changes in flow

rate, pH, and column

temperature.

[4]

Conclusion
The effective control of Solifenacin Succinate EP Impurity G is paramount for ensuring the

quality and safety of Solifenacin Succinate drug products. This technical guide has provided

comprehensive information on its identity, formation, and analysis. A thorough understanding of

the synthetic pathways allows for process optimization to minimize the formation of this

stereoisomeric impurity. Furthermore, the implementation of robust, validated analytical

methods, such as the RP-HPLC protocol detailed herein, is essential for its accurate
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quantification and for ensuring compliance with regulatory standards. This information serves

as a valuable resource for scientists and professionals engaged in the development,

manufacturing, and quality control of Solifenacin Succinate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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